molecular formula C10H12ClNO2 B7506071 (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone

(5-Chlorofuran-2-yl)-piperidin-1-ylmethanone

Cat. No. B7506071
M. Wt: 213.66 g/mol
InChI Key: QMQLOXLHDKTNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chlorofuran-2-yl)-piperidin-1-ylmethanone, also known as 5-Cl-URB597, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, 5-Cl-URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.

Mechanism of Action

The mechanism of action of (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone is through the inhibition of FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the body, leading to various physiological effects. By increasing the levels of endocannabinoids, (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone may modulate the activity of these receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
(5-Chlorofuran-2-yl)-piperidin-1-ylmethanone has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol in the body. These endocannabinoids have been implicated in various physiological processes, including pain, inflammation, and mood regulation. By increasing the levels of these endocannabinoids, (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone may modulate these processes, leading to potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone in lab experiments is its high selectivity and potency for FAAH inhibition. This allows for precise modulation of endocannabinoid levels without affecting other pathways. Additionally, (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone has been optimized for high yield and purity, making it a reliable and consistent research tool.
One limitation of using (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone is its potential off-target effects. While it is highly selective for FAAH inhibition, it may also affect other enzymes or receptors in the body. Additionally, the effects of (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone may vary depending on the animal model or cell type used in experiments, highlighting the need for careful interpretation of results.

Future Directions

There are several potential future directions for research on (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. Endocannabinoids have been implicated in reward processing and addiction, and (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone may modulate these processes. Additionally, further investigation into the effects of (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone on pain, inflammation, and mood regulation may provide insights into its therapeutic potential. Finally, the development of more selective and potent FAAH inhibitors may lead to improved therapeutic options.

Synthesis Methods

The synthesis of (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone involves several steps, including the reaction of 5-chlorofurfural with piperidine and subsequent reduction and protection steps. The final product is obtained through deprotection and purification steps. The synthesis of (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone has been optimized for high yield and purity, making it a viable option for research purposes.

Scientific Research Applications

(5-Chlorofuran-2-yl)-piperidin-1-ylmethanone has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. Additionally, (5-Chlorofuran-2-yl)-piperidin-1-ylmethanone has been investigated for its potential use in the treatment of addiction and substance abuse disorders, as endocannabinoids play a role in reward processing and addiction.

properties

IUPAC Name

(5-chlorofuran-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-5-4-8(14-9)10(13)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQLOXLHDKTNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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